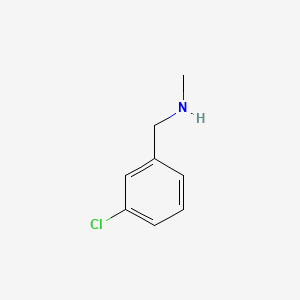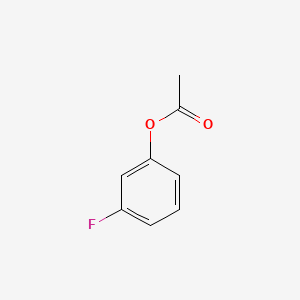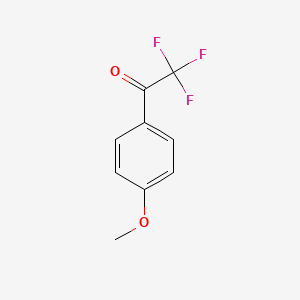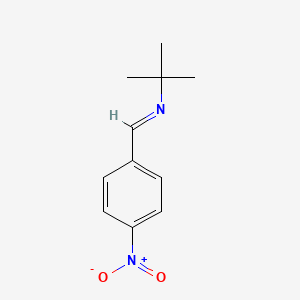
5-Methylazepan-2-one
概要
説明
5-Methylazepan-2-one is a compound that is structurally related to various benzazepine derivatives. While the provided papers do not directly discuss 5-Methylazepan-2-one, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related benzazepine and azepine compounds. These compounds are known for their broad spectrum of biological activities and are structurally similar to several pharmacologically active molecules.
Synthesis Analysis
The synthesis of benzazepine derivatives can be achieved through various methods. One approach involves a one-pot three-component condensation reaction, which is an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives without the need for a catalyst or activation . Another method utilizes rhodium-catalyzed hydroaminomethylation for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines, which is notable for its excellent yields and tolerance of anilines with diverse basicity . Additionally, a stereoselective synthesis of benzazepine derivatives starting from specific precursors has been developed, which includes key steps such as the addition of cyanide and subsequent manipulations to introduce various substituents .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be characterized using various spectroscopic techniques. For instance, a novel benzimidazolo[1,2-b][1,2,4]triazepin-4(5H)-one compound was characterized by FT-IR, UV-Vis, 1H NMR, 13C NMR, and mass spectra . The optimized molecular structure and vibrational wave numbers were analyzed using DFT/B3LYP methods, providing insights into the electronic and structural properties of such compounds.
Chemical Reactions Analysis
Benzazepine derivatives can undergo a range of chemical reactions. For example, the quaternization of 2-aziridino-5-chlorobenzophenone with methyl iodide leads to the formation of a key intermediate in the synthesis of medazepam, a benzodiazepine . Furthermore, the synthesis of 1-benzazepines can be achieved through a [1,5]-hydride shift/7-endo cyclization sequence, demonstrating the versatility of internal redox reactions in constructing these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. The synthesis of 2-carbonitrile and 2-aminomethyl-substituted benzazepine derivatives, for example, involves a stereoselective addition of cyanide, which affects the stereochemistry and thus the physical properties of the resulting compounds . The pharmacological evaluation of tetrahydro-2-benzazepines reveals that substituents at the N-atom significantly impact the affinity for certain receptors, indicating the importance of chemical modifications on the biological activity of these molecules .
科学的研究の応用
Synthesis and Pharmacology
Synthesis of Medazepam : A study by Mihalić et al. (1977) explored the synthesis of medazepam, a benzodiazepine, using 2-aziridino-5-chlorobenzophenone. This process involved quaternization, a key step in the synthesis of medazepam, demonstrating the chemical's role in pharmaceutical synthesis (Mihalić et al., 1977).
Decitabine Pharmacology : Research by Momparler (2005) reviews the pharmacology of 5-aza-2'-deoxycytidine (decitabine), an analogue of deoxycytidine. Decitabine's mechanism, involving DNA methyltransferase inhibition and its antileukemic action, highlights the complex interplay of chemical analogues in therapeutic applications (Momparler, 2005).
Forensic and Toxicological Analysis
Lorcaserin's Pharmacological Characterization : A study by Thomsen et al. (2008) characterizes lorcaserin, a selective 5-HT2C receptor agonist. This research contributes to understanding the pharmacological profiles of substances related to 5-Methylazepan-2-one and their potential therapeutic applications (Thomsen et al., 2008).
Safety And Hazards
特性
IUPAC Name |
5-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYQVGFHMYTNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944735 | |
| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylazepan-2-one | |
CAS RN |
2210-07-3 | |
| Record name | 2H-Azepin-2-one, hexahydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

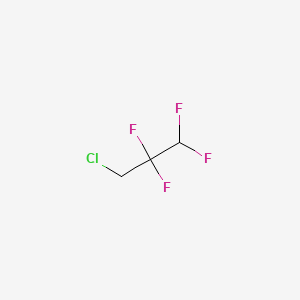
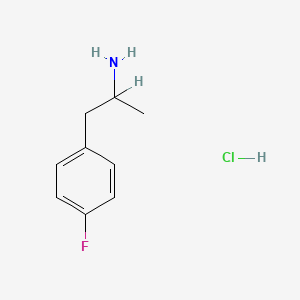

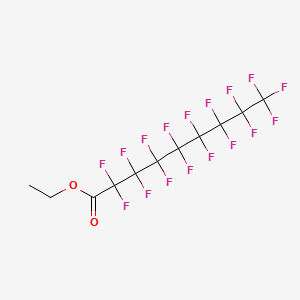


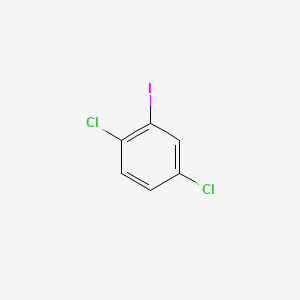
![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)
